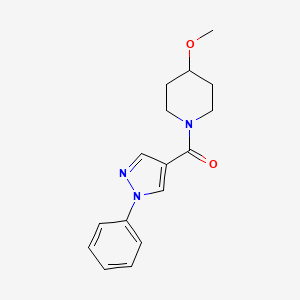
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MPPM, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology.
Applications De Recherche Scientifique
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential applications in the treatment of various medical conditions. For example, it has been shown to have antinociceptive effects, meaning it can reduce pain sensitivity. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
Mécanisme D'action
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes including calcium signaling, cell survival, and neurotransmitter release. By modulating the activity of this receptor, (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone can affect various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is that it has a relatively high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for research on (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone may have potential as a treatment for drug addiction and withdrawal. Additionally, further research is needed to better understand the long-term effects of (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone on various physiological and biochemical processes in the body.
Méthodes De Synthèse
(4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone can be synthesized by reacting 4-methoxypiperidine with 1-phenyl-4-chloro-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (4-Methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone.
Propriétés
IUPAC Name |
(4-methoxypiperidin-1-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-15-7-9-18(10-8-15)16(20)13-11-17-19(12-13)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHVSDQXXDYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

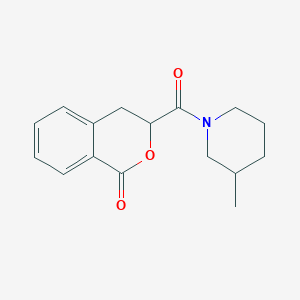
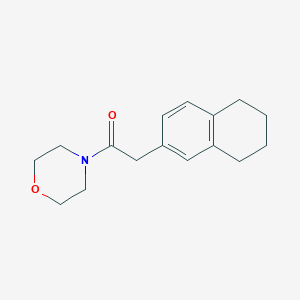
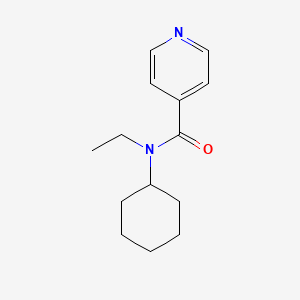
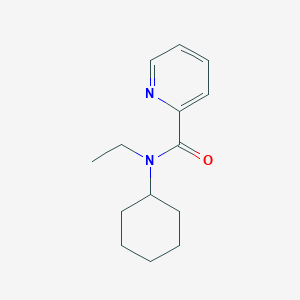
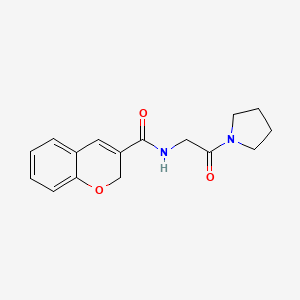
![[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B7507732.png)
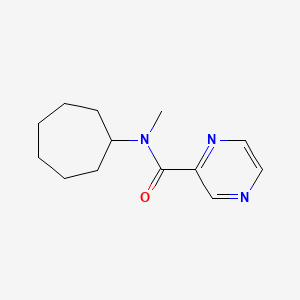
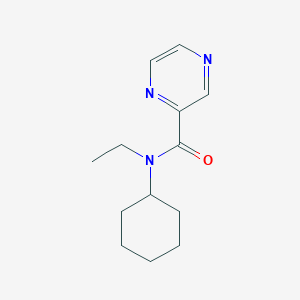
![3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)

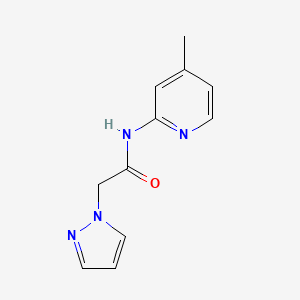
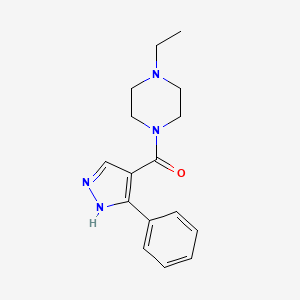

![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)